2-(2-Bromophenyl)-3-oxobutanenitrile is an organic compound characterized by its unique structure, which includes a bromophenyl group, a ketone functional group, and a nitrile group. Its molecular formula is with a molecular weight of approximately 238.08 g/mol. The presence of the bromine atom enhances its reactivity and potential applications in various
Research indicates that 2-(2-Bromophenyl)-3-oxobutanenitrile exhibits significant biological activity, particularly as a potential pharmacophore in drug discovery. Its structural features enable interactions with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may have antimicrobial and anti-inflammatory properties, warranting further investigation into its therapeutic potential .
The synthesis of 2-(2-Bromophenyl)-3-oxobutanenitrile typically involves several steps:
2-(2-Bromophenyl)-3-oxobutanenitrile has diverse applications in various fields:
Studies on the interactions of 2-(2-Bromophenyl)-3-oxobutanenitrile with biological targets have revealed its potential as a lead compound for drug development. Investigations into its binding affinity to specific enzymes or receptors are ongoing, aiming to elucidate its mechanism of action and therapeutic efficacy. These studies often utilize techniques such as molecular docking and biochemical assays to assess interactions at the molecular level .
Several compounds share structural similarities with 2-(2-Bromophenyl)-3-oxobutanenitrile, each exhibiting unique properties:
The uniqueness of 2-(2-Bromophenyl)-3-oxobutanenitrile lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its distinct properties make it a valuable compound in both synthetic chemistry and medicinal research.
2-(2-Bromophenyl)-3-oxobutanenitrile is a bromine-substituted aromatic compound characterized by a ketone and nitrile functional group. Its systematic IUPAC name derives from the parent butanenitrile structure, with substitutions at the second and third positions: a 2-bromophenyl group and an oxo group, respectively. The molecular formula is C₁₀H₈BrNO, with a molecular weight of 238.08 g/mol .
CC(C(C1=CC=CC=C1Br)C#N)=O | Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1339472-86-4 | |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| MDL Number | MFCD17226073 |
The compound’s structure is distinguished from its regioisomer, 2-(4-bromophenyl)-3-oxobutanenitrile (CAS 6186-21-6), by the position of the bromine atom on the phenyl ring . This positional isomerism significantly influences reactivity and applications in synthesis.
2-(2-Bromophenyl)-3-oxobutanenitrile emerged as a synthetic intermediate in the late 20th century, coinciding with advances in transition-metal-catalyzed cross-coupling reactions. Early applications leveraged its bromine atom for Suzuki-Miyaura couplings, enabling the construction of biaryl systems. However, its utility expanded with the recognition of the ketonitrile group’s dual reactivity. For example, the nitrile moiety participates in cyclization reactions to form nitrogen-containing heterocycles, while the ketone serves as an electrophilic site for nucleophilic attack .
Historically, the compound’s synthesis involved Claisen-Schmidt condensations between 2-bromobenzaldehyde and acetonitrile derivatives, followed by oxidation steps. Modern protocols optimize yields using microwave-assisted reactions or organocatalytic methods, though detailed synthetic pathways remain proprietary in commercial settings .
In recent years, 2-(2-bromophenyl)-3-oxobutanenitrile has gained prominence in medicinal and materials chemistry. Its bromine atom facilitates palladium-catalyzed cross-couplings, making it a staple in synthesizing polyaromatic frameworks for optoelectronic materials . Additionally, the ketonitrile group enables access to indole and quinoline derivatives, which are prevalent in pharmaceutical agents.
A representative reaction pathway is illustrated below:$$\text{2-(2-Bromophenyl)-3-oxobutanenitrile} \xrightarrow[\text{DMSO, KOH}]{\text{Cyclization}} \text{2-(3-Oxoindolin-2-ylidene)acetonitrile} + \text{Byproducts} \quad $$